molecular formula C10H11BrN2O2 B12071887 4-(Azetidin-3-yloxy)-3-bromo-benzamide

4-(Azetidin-3-yloxy)-3-bromo-benzamide

Katalognummer: B12071887
Molekulargewicht: 271.11 g/mol
InChI-Schlüssel: OYQIWPVYHCNFDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Azetidin-3-yloxy)-3-bromo-benzamide is a chemical compound that features an azetidine ring attached to a benzamide structure with a bromine atom at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yloxy)-3-bromo-benzamide typically involves the formation of the azetidine ring followed by its attachment to the benzamide structure. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then reacted with various NH-heterocycles to yield the target azetidine derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods would include large-scale reactions in batch or continuous flow reactors, followed by purification steps such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Azetidin-3-yloxy)-3-bromo-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

Wirkmechanismus

The mechanism of action of 4-(Azetidin-3-yloxy)-3-bromo-benzamide involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Azetidin-3-yloxy)-3-bromo-benzamide is unique due to the presence of both the azetidine ring and the bromine atom on the benzamide structure. This combination of features can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H11BrN2O2

Molekulargewicht

271.11 g/mol

IUPAC-Name

4-(azetidin-3-yloxy)-3-bromobenzamide

InChI

InChI=1S/C10H11BrN2O2/c11-8-3-6(10(12)14)1-2-9(8)15-7-4-13-5-7/h1-3,7,13H,4-5H2,(H2,12,14)

InChI-Schlüssel

OYQIWPVYHCNFDT-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1)OC2=C(C=C(C=C2)C(=O)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.